Cas no 922360-03-0 (2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one)

2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one
- 2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethanone
-
- Inchi: 1S/C19H21NO3/c1-15-7-5-6-10-17(15)23-14-19(21)20-11-12-22-18(13-20)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3
- InChI Key: NCUNIPFFXFHSOO-UHFFFAOYSA-N
- SMILES: C(=O)(N1CCOC(C2=CC=CC=C2)C1)COC1=CC=CC=C1C
2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5027-0085-20mg |
2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one |
922360-03-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5027-0085-10μmol |
2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one |
922360-03-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5027-0085-75mg |
2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one |
922360-03-0 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5027-0085-100mg |
2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one |
922360-03-0 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5027-0085-2mg |
2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one |
922360-03-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5027-0085-5mg |
2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one |
922360-03-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5027-0085-5μmol |
2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one |
922360-03-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5027-0085-30mg |
2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one |
922360-03-0 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5027-0085-4mg |
2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one |
922360-03-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5027-0085-20μmol |
2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one |
922360-03-0 | 20μmol |
$79.0 | 2023-09-10 |
2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one Related Literature
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
4. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
Additional information on 2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one
Exploring the Potential of CAS No. 922360-03-0: A Comprehensive Overview
The compound with CAS No. 922360-03-0, commonly referred to as 2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one, has garnered significant attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound is a derivative of morpholine, a heterocyclic amine, and features a phenoxy group attached to a ketone moiety. Its structure is characterized by the presence of a phenoxy group at the second position and a morpholinyl group at the fourth position, making it a versatile molecule for various chemical transformations.
Recent studies have highlighted the importance of phenoxy groups in enhancing the stability and reactivity of organic compounds. The phenoxy group in this compound contributes to its aromaticity, which plays a crucial role in determining its electronic properties. Additionally, the morpholinyl group imparts unique steric and electronic effects, making this compound an attractive candidate for use in pharmaceuticals and agrochemicals.
One of the most promising applications of CAS No. 922360-03-0 lies in its potential as an intermediate in the synthesis of bioactive compounds. Researchers have explored its role in constructing complex molecular frameworks, particularly in the development of novel drugs targeting specific biological pathways. The compound's ability to undergo various nucleophilic and electrophilic reactions has been extensively studied, providing valuable insights into its reactivity under different conditions.
Moreover, advancements in computational chemistry have enabled scientists to predict the behavior of CAS No. 922360-03-0 with greater accuracy. Quantum mechanical calculations have revealed that the compound exhibits favorable electronic distribution, which enhances its compatibility with other functional groups during chemical reactions. This understanding has paved the way for innovative synthetic strategies that leverage the compound's unique properties.
In terms of synthesis, CAS No. 922360-03-0 can be prepared through a variety of methods, including nucleophilic aromatic substitution and condensation reactions. These methods have been optimized to achieve high yields and purity, ensuring that the compound is readily available for further research and development. The synthesis process involves careful control of reaction conditions, such as temperature and pH, to ensure optimal results.
The structural versatility of CAS No. 922360-03-0 also makes it an ideal candidate for exploring green chemistry principles. Researchers have investigated its potential as a sustainable alternative to traditional reagents, particularly in processes that require high efficiency and minimal environmental impact. By incorporating this compound into eco-friendly chemical processes, scientists aim to reduce waste and improve overall sustainability.
Looking ahead, ongoing research into CAS No. 922360-03-0 is expected to uncover new applications across diverse fields such as materials science and catalysis. Its ability to act as a catalyst in certain organic reactions has been reported in recent studies, suggesting that it could play a pivotal role in developing more efficient industrial processes.
In conclusion, CAS No. 922360-03-0 represents a fascinating example of how structural diversity can lead to innovative chemical solutions. With its unique combination of functional groups and promising reactivity profiles, this compound continues to be a focal point for researchers seeking to advance our understanding of organic chemistry and its practical applications.
922360-03-0 (2-(2-methylphenoxy)-1-(2-phenylmorpholin-4-yl)ethan-1-one) Related Products
- 2227779-06-6((2S)-5,5-difluoropentan-2-ol)
- 96479-21-9(rac-(2R,5S)-5-(methoxycarbonyl)thiolane-2-carboxylic acid)
- 1207024-11-0(1-(thiophen-2-yl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylcyclopentane-1-carboxamide)
- 1214353-23-7((3',4-Difluorobiphenyl-2-yl)methanamine)
- 1807119-90-9(2,6-Bis(trifluoromethyl)-3-cyanoanisole)
- 1250765-86-6(1-ethoxycyclooctane-1-carboxylic acid)
- 1249865-54-0(2-(4-chlorophenyl)-2-methoxyethyl(methyl)amine)
- 2247616-84-6(Potassium 5-tert-butyl-1,3,4-oxadiazole-2-carboxylate)
- 941915-45-3(ethyl 4-benzamido-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
- 1823548-27-1(6-Amino-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide hydrochloride)


